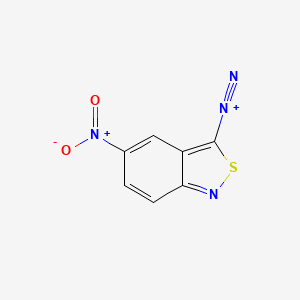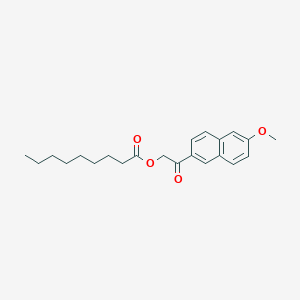
5-Nitro-2,1-benzothiazole-3-diazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2,1-benzothiazole-3-diazonium is a heterocyclic compound that belongs to the class of diazonium salts. These compounds are known for their high reactivity and are often used as intermediates in organic synthesis. The presence of the nitro group and the diazonium functionality makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Nitro-2,1-benzothiazole-3-diazonium can be synthesized through the diazotization of 5-nitro-2,1-benzothiazol-3-amine. The process typically involves the reaction of the amine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is usually carried out at low temperatures to maintain the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety. The crude product is often purified using techniques such as chromatography on silica gel with a mobile phase containing acetic acid .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2,1-benzothiazole-3-diazonium undergoes various types of chemical reactions, including:
Azo Coupling Reactions: Reacts with phenols, naphthols, and other aromatic compounds to form azo compounds.
Substitution Reactions: Can participate in electrophilic substitution reactions due to the presence of the diazonium group.
Common Reagents and Conditions
Azo Coupling: Typically carried out in alkaline conditions using phenolates or naphtholates.
Substitution: Often involves the use of aromatic amines or other nucleophiles in acidic or neutral conditions.
Major Products
Azo Compounds: Formed from reactions with phenols and naphthols.
Hydrazo Compounds: Can also be formed under certain conditions.
Scientific Research Applications
5-Nitro-2,1-benzothiazole-3-diazonium has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Nitro-2,1-benzothiazole-3-diazonium involves its high reactivity as an electrophile. The diazonium group can readily participate in coupling reactions with nucleophiles, leading to the formation of azo compounds. The nitro group enhances the electrophilicity of the diazonium ion, making it more reactive towards nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole-2-diazonium Tetrafluoroborate: Similar in structure but with different substituents.
6-Bromo-2,1-benzothiazole-3-diazonium: Contains a bromine substituent instead of a nitro group.
Uniqueness
5-Nitro-2,1-benzothiazole-3-diazonium is unique due to the presence of both the nitro group and the diazonium functionality, which imparts high reactivity and makes it suitable for a wide range of chemical reactions and applications .
Properties
CAS No. |
132327-97-0 |
|---|---|
Molecular Formula |
C7H3N4O2S+ |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
5-nitro-2,1-benzothiazole-3-diazonium |
InChI |
InChI=1S/C7H3N4O2S/c8-9-7-5-3-4(11(12)13)1-2-6(5)10-14-7/h1-3H/q+1 |
InChI Key |
MVVIKFWGXXAETP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSC(=C2C=C1[N+](=O)[O-])[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




dimethylsilane](/img/structure/B14280037.png)

![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)


![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)

![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)


![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)

